molecular formula C23H25NO6 B2448190 3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010906-29-2

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No. B2448190
CAS RN: 1010906-29-2
M. Wt: 411.454
InChI Key: UWUSZJSTVJYUBP-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.454. The purity is usually 95%.
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Scientific Research Applications

Thermally Curable Benzoxazine Monomer Applications

A study by Kiskan and Yagcı (2007) introduces a new monomer, 4-methyl-9-p-tolyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one, which features both benzoxazine and coumarin rings. This compound undergoes photodimerization upon UV exposure and demonstrates significant thermal ring-opening behavior, making it of interest for advanced polymer synthesis and material engineering applications (Kiskan & Yagcı, 2007).

Oxazine Derivatives in Synthesis

The synthesis of dimethyl 3-(aryl)-3,6-dihydro-2H-1,3-oxazine4,5-dicarboxylate, discussed by Srikrishna, Sridharan, and Prasad (2010), revises previous structural assumptions, highlighting the compound's role in organic synthesis and potential in creating novel organic molecules with specific functional groups (Srikrishna, Sridharan, & Prasad, 2010).

Influence of Chemical Functionalities on Crystal Structures and Electrochemical Properties

Research by Suetrong et al. (2021) on dihydro-benzoxazine dimer derivatives explores how different substituents affect their crystal structures and electrochemical properties. This work is crucial for understanding the chelating properties of these compounds, potentially impacting materials science and electrochemistry (Suetrong et al., 2021).

Photodimerization and Advanced Material Applications

The initial study on a thermally curable monomer with photodimerizable coumarin group by Kiskan and Yagcı indicates the potential for using such compounds in creating advanced materials with unique properties, such as controlled polymerization processes and materials with novel thermal and optical characteristics.

Synthesis and Transformation to Triphenylene Derivatives

Nicolaides et al. (1996) discuss the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine and its transformation into triphenylene-o-dicarboxylic derivatives, showcasing the compound's versatility in synthesizing complex aromatic systems (Nicolaides et al., 1996).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-14-21(15-5-7-19(27-3)20(11-15)28-4)22(25)16-6-8-18-17(23(16)30-14)12-24(13-29-18)9-10-26-2/h5-8,11H,9-10,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUSZJSTVJYUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

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